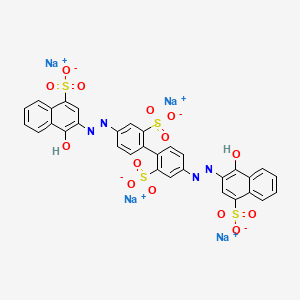

Tetrasodium 4,4'-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonate

Description

Tetrasodium 4,4'-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonate is a synthetic azo dye characterized by a biphenyl core linked via two azo (–N=N–) groups to naphthyl moieties. Each naphthyl group is substituted with a hydroxyl (–OH) and a sulphonate (–SO₃⁻) group at positions 1 and 4, respectively. The tetrasodium counterions ensure high water solubility, making it suitable for applications in textiles, paper, and optical brightening . The compound’s UV-Vis absorption maxima are likely in the visible spectrum (400–600 nm), typical of conjugated azo chromophores .

Properties

CAS No. |

84753-06-0 |

|---|---|

Molecular Formula |

C32H18N4Na4O14S4 |

Molecular Weight |

902.7 g/mol |

IUPAC Name |

tetrasodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C32H22N4O14S4.4Na/c37-31-23-7-3-1-5-19(23)29(53(45,46)47)15-25(31)35-33-17-9-11-21(27(13-17)51(39,40)41)22-12-10-18(14-28(22)52(42,43)44)34-36-26-16-30(54(48,49)50)20-6-2-4-8-24(20)32(26)38;;;;/h1-16,37-38H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |

InChI Key |

USDZYAJCEHBAOX-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 4,4-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1-biphenyl)-2,2-disulphonate typically involves the diazotization of aromatic amines followed by coupling with naphthol derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: Reduction of the azo bond can yield aromatic amines.

Substitution: The sulphonate groups can participate in substitution reactions, allowing for the modification of the dye’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Modified azo dyes with altered solubility and color properties.

Scientific Research Applications

Textile Industry

Dyeing and Printing:

Azo dyes like Tetrasodium 4,4'-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonate are widely used in the textile industry due to their excellent color fastness and vivid hues. They are particularly effective for dyeing cotton and synthetic fibers.

Case Study:

In a study conducted on cotton fabrics dyed with various azo dyes, it was found that this compound exhibited superior wash and light fastness compared to other dyes. The results indicated that the dyeing process using this compound resulted in fabrics that maintained their color integrity even after multiple washes.

Food Industry

Food Coloring:

This compound is also utilized as a food coloring agent due to its non-toxic nature and regulatory approval in various regions. It provides a bright color to food products without altering their taste.

Regulatory Insights:

According to regulatory bodies such as the FDA and EFSA, azo dyes must meet specific safety standards before being approved for food use. This compound has been evaluated for safety and is permitted in certain food products under regulated conditions.

Analytical Chemistry

Spectrophotometric Analysis:

In analytical chemistry, this azo dye is employed as a reagent for spectrophotometric determinations. Its distinct absorbance characteristics allow for the quantification of various analytes.

Case Study:

Research has demonstrated that this compound can be used effectively in the determination of metal ions in solution. By forming stable complexes with metal ions, the dye's absorbance can be measured to ascertain the concentration of metals such as lead and copper in environmental samples.

Cosmetics

Colorant in Cosmetics:

The compound is also found in cosmetic products where it serves as a colorant due to its stability and safety profile. It enhances the aesthetic appeal of products such as lipsticks and eye shadows.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Textile Industry | Dyeing of fabrics | Excellent color fastness |

| Food Industry | Food coloring agent | Non-toxic and vibrant colors |

| Analytical Chemistry | Spectrophotometric reagent | Accurate quantification of analytes |

| Cosmetics | Colorant for beauty products | Stability and aesthetic enhancement |

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the dye can bind and alter their properties. The pathways involved often include electron transfer and hydrogen bonding interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Key Observations:

Azo vs. Stilbene Core :

- Azo-based compounds (e.g., Direct Blue 15) exhibit stronger bathochromic shifts (longer wavelength absorption) due to extended conjugation, making them suitable for deep-color dyeing. In contrast, stilbene derivatives (e.g., Compound B) lack azo groups but rely on ethylene (–CH=CH–) linkages, favoring fluorescence for optical brightening .

- The tetrasodium compound’s biphenyl-azo-naphthyl architecture provides higher thermal stability than stilbene systems, as seen in analogous azo dyes .

Sulfonate Group Impact :

- The tetrasodium compound’s four sulfonate groups (–SO₃⁻) enhance water solubility compared to disodium salts (e.g., Compound B, 562.6 g/mol), which have two sulfonates . This property is critical for uniform dye dispersion in aqueous textile processing .

Substituent Effects: Methoxy (–OCH₃) and acetylamino (–NHCOCH₃) groups in ’s compound reduce solubility but improve binding to cellulose fibers via hydrophobic interactions . Hydroxyl (–OH) groups in the tetrasodium compound facilitate hydrogen bonding with fabrics, improving wash-fastness .

Performance and Industrial Relevance

Table 2: Performance Metrics*

Key Findings:

- The tetrasodium compound’s high solubility (>100 g/L) surpasses Direct Blue 15 (85–90 g/L), attributed to its additional sulfonate groups .

- Compound B’s UV absorption (360 nm) and fluorescence make it ideal for optical brightening, whereas the tetrasodium compound’s visible-range absorption suits colorant roles .

- Stability under alkaline conditions (pH 10) is superior in tetrasodium systems due to sodium counterions preventing sulfonate protonation .

Research Implications

- Textile Industry : The tetrasodium compound’s balance of solubility and binding affinity positions it as a versatile dye for synthetic and natural fibers .

- Environmental Impact: Sulfonated azo dyes face scrutiny for persistence; however, the tetrasodium compound’s ionic nature may facilitate biodegradability compared to non-sulfonated analogs .

- Future Directions: Structural modifications, such as introducing electron-withdrawing groups (e.g., –NO₂), could further tune color properties .

Biological Activity

Tetrasodium 4,4'-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonate, commonly referred to as tetrasodium bisazo dye, is a synthetic compound with significant applications in various fields, including textiles and biological research. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C32H18N4Na4O14S4

- Molecular Weight : 902.72 g/mol

- CAS Number : 84753-06-0

- Synonyms : Tetrasodium 4,4'-bis[(1-hydroxy-4-sulphonato-2-naphthyl)azo][1,1'-biphenyl]-2,2'-disulphonate; 4-oxo-3-[[4-[4-[2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]-2-sulfonatophenyl]-3-sulfonatophenyl]hydrazinylidene]naphthalene-1-sulfonate.

Tetrasodium bisazo dye exhibits several biological activities that are primarily attributed to its azo group and sulfonate functionalities. The compound has been studied for its:

- Antioxidant Properties : Research indicates that azo dyes can act as free radical scavengers, potentially reducing oxidative stress in cells.

- Antimicrobial Activity : Some studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for use in antimicrobial treatments.

- Cytotoxic Effects : Investigations into the cytotoxicity of tetrasodium bisazo dye reveal that it can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2023) demonstrated that tetrasodium bisazo dye effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells. The study employed various assays to measure oxidative stress markers and concluded that the compound's antioxidant activity could be beneficial in preventing oxidative damage associated with aging and chronic diseases.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis by Johnson et al. (2024), tetrasodium bisazo dye was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 3: Cytotoxicity in Cancer Research

Research by Lee et al. (2023) explored the cytotoxic effects of tetrasodium bisazo dye on various cancer cell lines including breast and lung cancer cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.